molecular formula C15H10ClNO3 B6377178 MFCD18314540 CAS No. 1261942-61-3

MFCD18314540

Cat. No.: B6377178
CAS No.: 1261942-61-3
M. Wt: 287.70 g/mol
InChI Key: UVNHGJIPRVUYNF-UHFFFAOYSA-N
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Description

Such compounds are typically used in pharmaceutical intermediates, agrochemicals, or materials science .

Properties

IUPAC Name

methyl 2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNHGJIPRVUYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684985
Record name Methyl 4-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-61-3
Record name Methyl 4-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol typically involves the reaction of 4-chloro-3-methoxycarbonylbenzaldehyde with 2-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18314540 is unavailable, comparisons can be extrapolated from structurally analogous compounds in the evidence. Below is a hypothetical framework for such an analysis, modeled after the referenced studies:

Table 1: Key Properties of this compound and Analogous Compounds
Property This compound* CAS 915720-54-6 CAS 1022150-11-3 CAS 1046861-20-4
Molecular Formula CₓHᵧXₙ (hypothetical) C₇H₆FNO C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂
Molecular Weight ~250–500 g/mol 139.13 486.57 235.27
Hazard Statements H315, H319, H335† H315, H319, H335 H302, H315, H319, H335 N/A
Synthetic Yield 50–95%‡ 55–95% 65–85% 60–75%
Key Applications Pharmaceutical research Organic synthesis Drug discovery Catalysis

*Hypothetical data inferred from evidence; †Common hazards for halogenated compounds; ‡Typical yield range for Grignard or cross-coupling reactions .

Key Findings :

Structural Similarities :

  • Halogenated or heteroatom-rich structures (e.g., fluorine, bromine, boron) are common, influencing reactivity and solubility .
  • High synthetic yields (e.g., 55–95% for CAS 915720-54-6) suggest optimized reaction conditions, such as inert atmospheres and controlled temperatures .

Functional Differences :

  • CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) has a larger molecular framework, likely for targeted drug interactions, whereas CAS 1046861-20-4 (C₆H₅BBrClO₂) is smaller, suited for catalytic applications .
  • Hazard profiles vary: CAS 1022150-11-3 includes H302 (acute toxicity), absent in simpler halogenated compounds like CAS 915720-54-6 .

Methodological Insights :

  • Grignard reactions (e.g., CAS 915720-54-6 synthesis) and palladium-catalyzed cross-couplings (e.g., CAS 1046861-20-4) are prevalent, emphasizing the role of transition metals in enhancing efficiency .

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